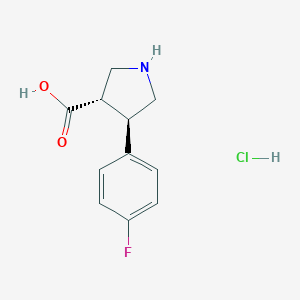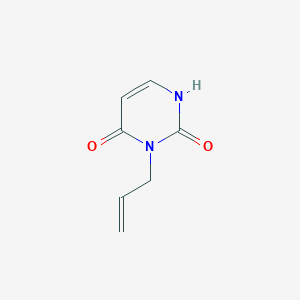
Bismuth(III) isopropoxide
Overview
Description
Bismuth(III) isopropoxide is a compound with the molecular formula C9H21BiO3 . It is also known by other names such as Tri(propan-2-yloxy)bismuthane and 2-Propanol, bismuth (3+) salt . The molecular weight of this compound is 386.24 g/mol .
Synthesis Analysis
Bismuth(III) isopropoxide can be synthesized in 1:3 molar reactions of BiCl3 with K {Al (OPri)4}, K {Zr2 (OPri)9} or K {Nb (OPri)6} in benzene . Another method involves the reaction of arylbismuth dichloride Ar’BiCl2 with benzylmagnesium chloride in tetrahydrofuran (THF), giving Ar’Bi (η1 -CH2 Ph)2 .
Molecular Structure Analysis
The molecular structure of Bismuth(III) isopropoxide consists of one bismuth atom directly bound to three isopropoxide ions . The IUPAC name for this compound is bismuth;propan-2-olate .
Chemical Reactions Analysis
Bismuth has been shown to maneuver between different oxidation states, enabling access to unique redox cycles that can be harnessed in the context of organic synthesis . Bismuth-based drugs have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments .
Physical And Chemical Properties Analysis
Bismuth(III) isopropoxide is a flammable solid . It has a molecular weight of 386.24 g/mol . Bismuth is the most diamagnetic of all metals and, with the exception of mercury, its thermal conductivity is lower than any other metal .
Scientific Research Applications
Biomedical Applications
Bismuth-based nanoparticles, which can be derived from Bismuth(III) isopropoxide, have been found to have versatile biomedical applications . These include therapeutic, diagnostic, biosensing, and regenerative properties .
Drug Delivery
Bismuth nanoparticles (BiNPs) have been used in drug delivery systems . Their large surface area and high stability make them ideal for this purpose .
Antimicrobial Activity
BiNPs have also been used for their antimicrobial activity . This makes them useful in the development of new antimicrobial agents .
Bioimaging
BiNPs have been used in bioimaging due to their high X-ray attenuation coefficient and near-infrared (NIR) absorbance . This makes them ideal for use in various imaging techniques .
Cancer Therapy
BiNPs have been used in cancer therapy, specifically in combined cancer therapy, photothermal and radiation therapy . Their excellent light-to-heat conversion efficiency makes them particularly effective in this field .
Biosensing
BiNPs have been used in biosensing due to their unique structural, physicochemical, and compositional features . This makes them useful in the development of new biosensors .
Tissue Engineering
BiNPs have been used in tissue engineering . Their high versatility in terms of shape, size, and porosity makes them ideal for this purpose .
Catalyst in Industrial Chemistry
Bismuth(III) isopropoxide is an organometallic compound that has been used as a reagent, catalyst, and precursor material in industrial chemistry . Its applications include thin film deposition and LED manufacturing .
Safety And Hazards
Future Directions
Bismuth has recently been shown to be able to maneuver between different oxidation states, enabling access to unique redox cycles that can be harnessed in the context of organic synthesis . This has led to the discovery of new synthetic methodologies that capitalize on the Bi redox cycling . There is a growing interest in developing new bismuth compounds and approaches to overcome challenges related to their bioavailability in physiological environments .
properties
IUPAC Name |
bismuth;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Bi/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPRLIQQQKEOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627335 | |
| Record name | Bismuth(3+) tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth(III) isopropoxide | |
CAS RN |
15049-67-9 | |
| Record name | Bismuth(3+) tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)






![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)


![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)